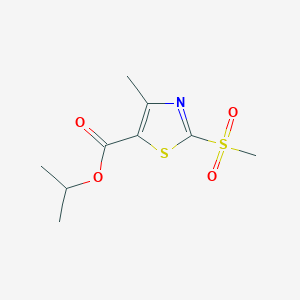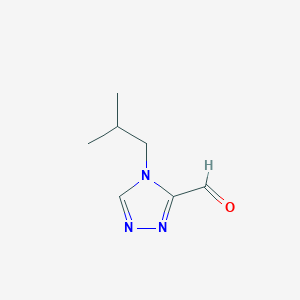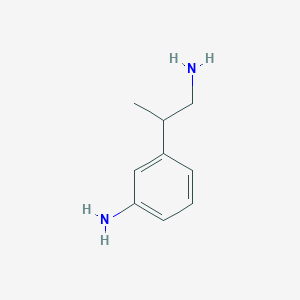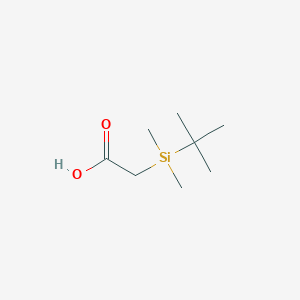
5-Amino-6,6-difluoro-3-(trifluoromethyl)hexanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Amino-6,6-difluoro-3-(trifluoromethyl)hexanoic acid is a fluorinated organic compound with the molecular formula C₇H₁₀F₅NO₂. This compound is notable for its unique structure, which includes multiple fluorine atoms, making it a subject of interest in various fields of scientific research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-6,6-difluoro-3-(trifluoromethyl)hexanoic acid typically involves multi-step organic reactionsThe process may involve the use of reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions to achieve the desired fluorination .
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes, often utilizing continuous flow reactors to ensure consistent quality and yield. The use of advanced fluorination techniques and catalysts can enhance the efficiency of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
5-Amino-6,6-difluoro-3-(trifluoromethyl)hexanoic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the fluorinated carbon atoms, using reagents such as sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted fluorinated compounds.
Applications De Recherche Scientifique
5-Amino-6,6-difluoro-3-(trifluoromethyl)hexanoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex fluorinated organic molecules.
Biology: Studied for its potential interactions with biological systems, particularly in the context of enzyme inhibition.
Medicine: Investigated for its potential use in pharmaceuticals, especially in the development of drugs with enhanced metabolic stability due to the presence of fluorine atoms.
Mécanisme D'action
The mechanism of action of 5-Amino-6,6-difluoro-3-(trifluoromethyl)hexanoic acid involves its interaction with specific molecular targets. The presence of fluorine atoms can enhance the compound’s binding affinity to enzymes or receptors, potentially inhibiting their activity. The exact pathways and molecular targets can vary depending on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Amino-5-(trifluoromethyl)benzoic acid: Another fluorinated compound with similar applications in pharmaceuticals and materials science.
Hexanoic acid, 4,4,5,5,6,6,6-heptafluoro-3,3-bis(trifluoromethyl)-: A highly fluorinated hexanoic acid with unique chemical properties.
Uniqueness
5-Amino-6,6-difluoro-3-(trifluoromethyl)hexanoic acid is unique due to its specific arrangement of fluorine atoms and the presence of an amino group, which can significantly influence its reactivity and interactions with other molecules. This makes it a valuable compound for specialized applications in various fields .
Propriétés
Formule moléculaire |
C7H10F5NO2 |
|---|---|
Poids moléculaire |
235.15 g/mol |
Nom IUPAC |
5-amino-6,6-difluoro-3-(trifluoromethyl)hexanoic acid |
InChI |
InChI=1S/C7H10F5NO2/c8-6(9)4(13)1-3(2-5(14)15)7(10,11)12/h3-4,6H,1-2,13H2,(H,14,15) |
Clé InChI |
FZNKKHLRTRYCOU-UHFFFAOYSA-N |
SMILES canonique |
C(C(CC(=O)O)C(F)(F)F)C(C(F)F)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(5-Bromo-2-fluorophenyl)methyl]oxirane](/img/structure/B13197779.png)
![2-(Propan-2-yl)imidazo[1,2-a]pyridin-3-amine](/img/structure/B13197785.png)

![2-(1-Methylethyl)-imidazo[1,2-a]pyrazin-3-amine](/img/structure/B13197792.png)
![3-[(2-Chloro-5-fluoropyrimidin-4-YL)oxy]benzonitrile](/img/structure/B13197801.png)
![2-[(1-Fluoronaphthalen-2-yl)methyl]oxirane](/img/structure/B13197811.png)
![3-[1-(Aminomethyl)cyclopropyl]-3-hydroxybutanal](/img/structure/B13197817.png)


![8-(4-Methylphenyl)-6-azaspiro[3.4]octan-5-one](/img/structure/B13197837.png)

![4-Bromo-1-methyl-5-{7-oxa-2-thiabicyclo[4.1.0]heptan-6-yl}-1H-pyrazole](/img/structure/B13197852.png)


